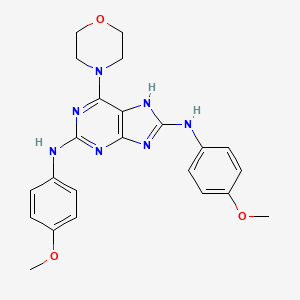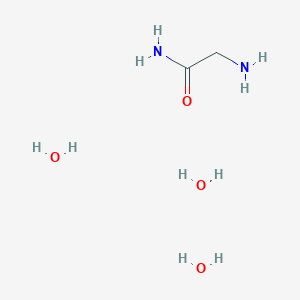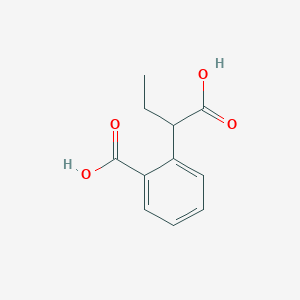
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyanophenyl group and a sulfamoylphenyl group linked by a urea moiety, making it a versatile molecule for various applications.
準備方法
The synthesis of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea typically involves the reaction of 2-cyanophenyl isocyanate with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
化学反応の分析
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the cyanophenyl or sulfamoylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and sulfamoylphenyl groups play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Cyanophenyl)-3-(4-aminophenyl)urea: This compound lacks the sulfamoyl group, which may result in different chemical and biological properties.
1-(2-Cyanophenyl)-3-(4-methylsulfamoylphenyl)urea: The presence of a methyl group on the sulfamoyl moiety can influence the compound’s reactivity and biological activity.
1-(2-Cyanophenyl)-3-(4-nitrophenyl)urea: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C14H12N4O3S |
|---|---|
分子量 |
316.34 g/mol |
IUPAC名 |
1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19) |
InChIキー |
HOUIRAFTHIMUSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)



![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)


![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)


![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)

